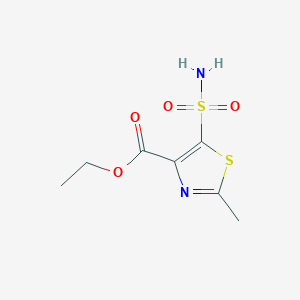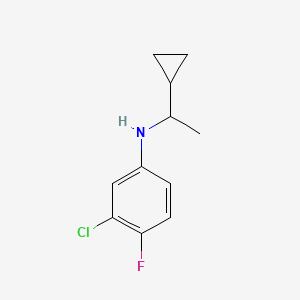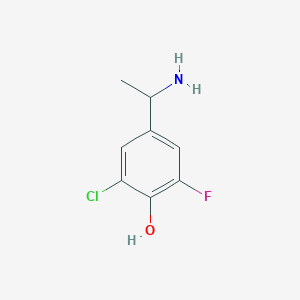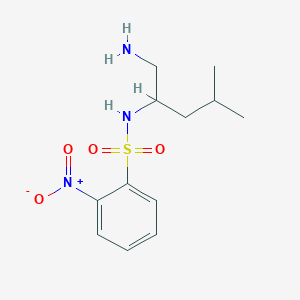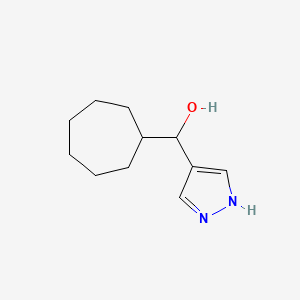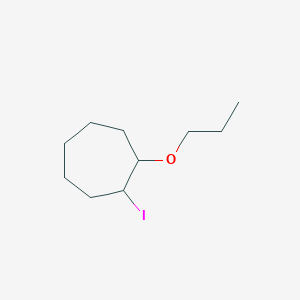
1-Iodo-2-propoxycycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-propoxycycloheptane is an organic compound with the molecular formula C10H19IO. It is a cycloalkane derivative where an iodine atom and a propoxy group are attached to a cycloheptane ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-propoxycycloheptane typically involves the iodination of 2-propoxycycloheptane. One common method is the reaction of 2-propoxycycloheptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-propoxycycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cycloheptane derivatives.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 2-propoxycycloheptane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted cycloheptane derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions regenerate 2-propoxycycloheptane.
Scientific Research Applications
1-Iodo-2-propoxycycloheptane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.
Material Science: Exploration of its properties for the development of new materials with specific characteristics.
Chemical Biology: Studying its interactions with biological molecules to understand its potential biological activity.
Mechanism of Action
The mechanism of action of 1-Iodo-2-propoxycycloheptane depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the propoxy group is oxidized to form more oxidized functional groups. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Iodo-2-propoxycyclohexane: Similar structure but with a six-membered ring instead of a seven-membered ring.
1-Iodo-2-propoxycyclopentane: Similar structure but with a five-membered ring.
2-Iodo-1-propoxycycloheptane: Similar structure but with different positions of the iodine and propoxy groups.
Uniqueness: 1-Iodo-2-propoxycycloheptane is unique due to its seven-membered ring structure, which can impart different chemical and physical properties compared to its six- and five-membered ring analogs
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-2-propoxycycloheptane |
InChI |
InChI=1S/C10H19IO/c1-2-8-12-10-7-5-3-4-6-9(10)11/h9-10H,2-8H2,1H3 |
InChI Key |
MUOZTKWNGOOPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine](/img/structure/B13296925.png)

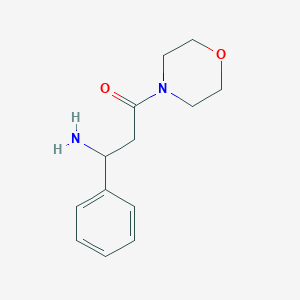

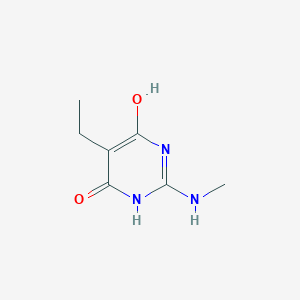

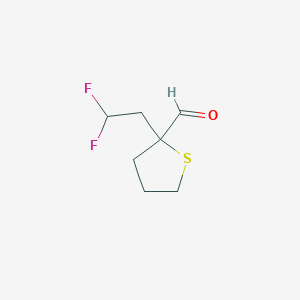
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13296956.png)
